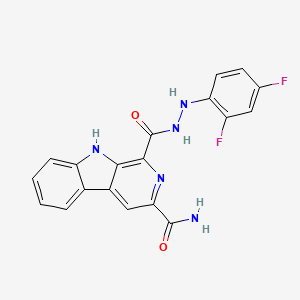
Gamma-Glutamyl Transferase-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Glutamyl Transferase-IN-2 is a compound that inhibits the activity of gamma-glutamyl transferase, an enzyme involved in the metabolism of glutathione. This enzyme plays a crucial role in the detoxification processes in the body, making this compound significant in various biochemical and medical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gamma-Glutamyl Transferase-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of automated reactors, purification systems, and stringent quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Gamma-Glutamyl Transferase-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Gamma-Glutamyl Transferase-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving enzyme inhibition.
Biology: Employed in research on cellular detoxification processes and the role of gamma-glutamyl transferase in cellular metabolism.
Medicine: Investigated for its potential therapeutic applications in conditions related to oxidative stress and detoxification.
Industry: Utilized in the development of diagnostic assays and as a standard in quality control processes.
Wirkmechanismus
Gamma-Glutamyl Transferase-IN-2 exerts its effects by inhibiting the activity of gamma-glutamyl transferase. This inhibition disrupts the enzyme’s ability to transfer gamma-glutamyl groups from glutathione to other molecules, thereby affecting the detoxification processes in cells. The molecular targets and pathways involved include the gamma-glutamyl cycle and related metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gamma-Glutamyl Transferase-IN-1: Another inhibitor of gamma-glutamyl transferase with similar properties.
Gamma-Glutamyl Transferase-IN-3: A compound with a different structure but similar inhibitory effects on gamma-glutamyl transferase.
Uniqueness
Gamma-Glutamyl Transferase-IN-2 is unique due to its specific binding affinity and inhibitory potency towards gamma-glutamyl transferase. This makes it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H13F2N5O2 |
|---|---|
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
1-[(2,4-difluoroanilino)carbamoyl]-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C19H13F2N5O2/c20-9-5-6-14(12(21)7-9)25-26-19(28)17-16-11(8-15(24-17)18(22)27)10-3-1-2-4-13(10)23-16/h1-8,23,25H,(H2,22,27)(H,26,28) |
InChI-Schlüssel |
PKUTZLNTXWOVCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(=O)NNC4=C(C=C(C=C4)F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


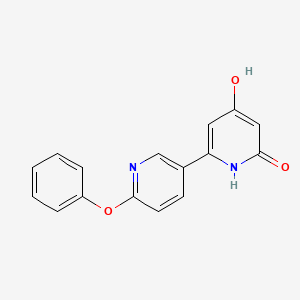
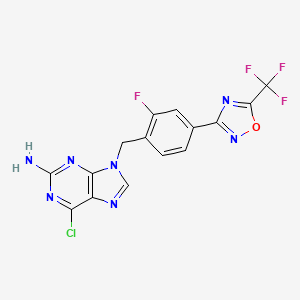
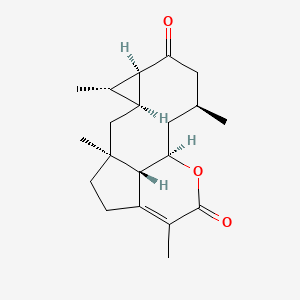
![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
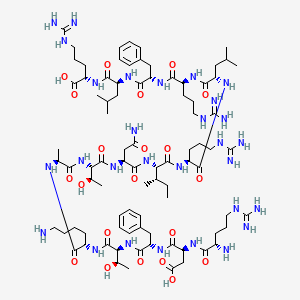
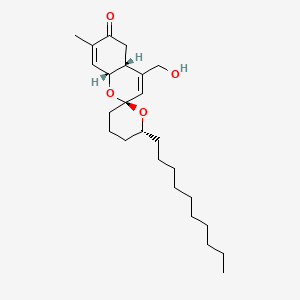

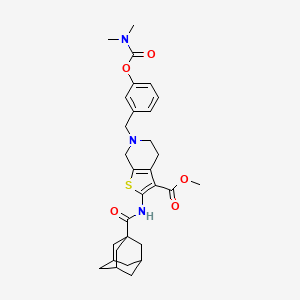
![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)
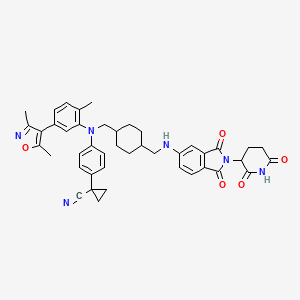
![3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12380745.png)
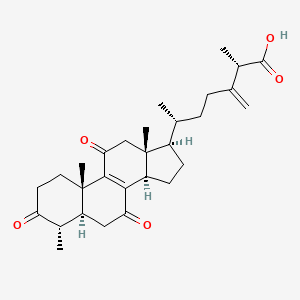
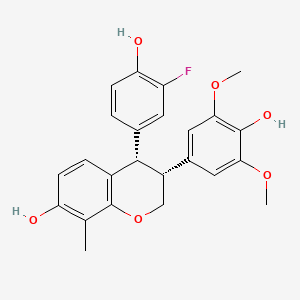
![3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12380759.png)
